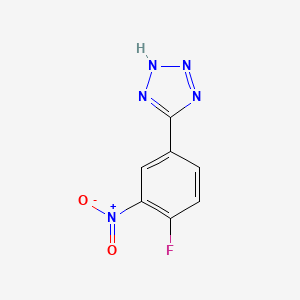

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole

説明

Significance of Tetrazole Scaffold in Modern Chemical Research

Role as Bioisostere in Pharmaceutical Design

One of the most significant applications of the tetrazole moiety is its role as a bioisostere for the carboxylic acid group in drug design. nih.govnumberanalytics.combohrium.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. tandfonline.com The tetrazole ring mimics the carboxylic acid's size, acidity, and ability to participate in hydrogen bonding. fiveable.meacs.org This substitution is a common strategy in medicinal chemistry to enhance a drug candidate's properties. beilstein-journals.org

Replacing a carboxylic acid with a tetrazole can lead to several advantages:

Metabolic Stability : Tetrazoles are generally more resistant to metabolic degradation, such as β-oxidation or amino acid conjugation, compared to carboxylic acids. tandfonline.comacs.org

Lipophilicity : The tetrazolate anion is approximately ten times more lipophilic than the corresponding carboxylate, which can improve membrane permeability and absorption. acs.orgresearchgate.net

Bioavailability : The improved lipophilicity and metabolic stability can lead to enhanced oral bioavailability. tandfonline.com

Potency : In many cases, the tetrazole analogue retains or even improves upon the biological activity of the parent carboxylic acid-containing drug. acs.orgrsc.org

Many successful drugs, including the antihypertensive agents Losartan and Valsartan, incorporate a tetrazole ring as a carboxylic acid surrogate, demonstrating the value of this strategy. lifechemicals.comtandfonline.comnih.gov

Table 1: Comparison of Carboxylic Acid and Tetrazole as Bioisosteres

| Property | Carboxylic Acid (-COOH) | 5-Substituted-1H-tetrazole (-CN4H) | Significance in Drug Design |

|---|---|---|---|

| Acidity (pKa) | ~4-5 | ~4.5-5 fiveable.me | Similar acidity allows the tetrazole to mimic the ionic interactions of a carboxylate group at physiological pH. |

| Shape & Size | Planar | Planar aromatic ring numberanalytics.com | The comparable size and geometry enable the tetrazole to fit into the same receptor binding pockets. |

| Lipophilicity | Lower | Higher (as an anion) acs.orgresearchgate.net | Increased lipophilicity can improve absorption, distribution, and membrane permeability. |

| Metabolic Stability | Susceptible to various metabolic pathways tandfonline.com | Generally resistant to metabolic degradation beilstein-journals.orgacs.org | Leads to a longer half-life and potentially improved pharmacokinetic profile. |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor fiveable.me | Can replicate the crucial hydrogen bonding interactions with biological targets. |

Applications in Material Science and Energetic Compounds

The high nitrogen content and inherent thermal stability of the tetrazole ring make it a valuable component in the development of advanced materials. fiveable.menumberanalytics.com

Energetic Materials : Tetrazole derivatives are investigated as high-energy-density materials (HEDMs) for use in explosives, propellants, and pyrotechnics. acs.orgrsc.orgsioc-journal.cn Their high positive heats of formation result from the large number of N-N and C-N bonds, releasing a significant amount of energy upon decomposition. A key advantage is that their decomposition primarily produces environmentally benign nitrogen gas (N₂). acs.orgrsc.orgenergetic-materials.org.cn

Gas Generators : Due to their ability to produce large volumes of nitrogen gas, tetrazoles are considered for use in applications like automotive airbags. acs.org

Coordination Chemistry and MOFs : The nitrogen atoms of the tetrazole ring are excellent ligands for coordinating with metal ions. lifechemicals.com This property is exploited in creating functional materials like metal-organic frameworks (MOFs), which have applications in gas storage and separation. lifechemicals.comresearchgate.net

Polymers : Synthetic polymers that incorporate tetrazole fragments are being explored as prospective advanced materials, for example, in the creation of microporous organic materials for selective CO₂ capture. lifechemicals.com

Table 2: Applications of Tetrazoles in Material Science

| Application Area | Key Properties of Tetrazole | Examples |

|---|---|---|

| Energetic Materials | High nitrogen content, high heat of formation, thermal stability, generation of N₂ gas acs.orgrsc.orgrsc.org | Explosives, propellants, pyrotechnics. energetic-materials.org.cn |

| Gas Generants | High nitrogen content, rapid decomposition to form N₂ gas acs.org | Components in automotive airbag inflators. |

| Coordination Polymers & MOFs | Excellent metal-coordinating ability via nitrogen atoms lifechemicals.comresearchgate.net | Gas storage (e.g., H₂, CO₂), catalysis, separation. lifechemicals.com |

| Specialty Polymers | Thermal stability, functional handles for cross-linking lifechemicals.com | Microporous materials for gas capture. lifechemicals.com |

Unique Physicochemical Characteristics of the Tetrazole Ring System

The tetrazole ring possesses a distinct set of properties that underpin its utility. core.ac.uk

Structure and Aromaticity : It is a planar, five-membered ring with four nitrogen atoms and one carbon. The delocalized π-electron system confers aromaticity, which contributes to its high thermal and chemical stability. numberanalytics.commdpi.com

Tautomerism : 5-substituted tetrazoles can exist in two tautomeric forms, 1H- and 2H-tetrazole. The 1H-tautomer is generally more stable and is the predominant form in most cases. numberanalytics.commdpi.com

Acidity : 5-substituted 1H-tetrazoles are acidic, with pKa values comparable to carboxylic acids, allowing them to exist as anions at physiological pH. fiveable.me

High Nitrogen Content : The ring has the highest percentage of nitrogen among stable heterocyclic systems, which is a key factor in its use as an energetic material. mdpi.com

Interactions : The tetrazole ring can participate in various noncovalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, which are crucial for its roles in both biological systems and material structures. tandfonline.comacs.org

Table 3: Physicochemical Properties of the Tetrazole Ring

| Characteristic | Description | Reference |

|---|---|---|

| Molecular Formula | CH₂N₄ | numberanalytics.com |

| Structure | Aromatic, planar 5-membered ring with 4 N atoms and 1 C atom. | numberanalytics.commdpi.com |

| Nitrogen Content | 80% by weight for the parent heterocycle. | mdpi.com |

| Tautomerism | Exists in 1H and 2H tautomeric forms for 5-substituted derivatives. | numberanalytics.commdpi.com |

| Acidity (pKa) | ~4.9 for 5-substituted 1H-tetrazoles, similar to carboxylic acids. | fiveable.memdpi.com |

| Stability | High thermal and chemical stability due to aromaticity. | fiveable.me |

| Reactivity | Can undergo various reactions, including cycloadditions and substitutions. | fiveable.me |

Structure

2D Structure

特性

IUPAC Name |

5-(4-fluoro-3-nitrophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN5O2/c8-5-2-1-4(3-6(5)13(14)15)7-9-11-12-10-7/h1-3H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJQZCDGMQSNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing the Fluoro Nitrophenyl Moiety in Molecular Design

Research Gaps and Future Directions in 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole Studies

Despite the intriguing structural features of this compound, a thorough review of the scientific literature reveals a significant lack of specific research dedicated to this compound. While the broader class of tetrazoles is well-studied, this particular derivative remains largely unexplored. This presents a number of research gaps and opportunities for future investigation.

A primary research gap is the absence of detailed studies on the synthesis and characterization of this compound. While general methods for tetrazole synthesis exist, optimization of a synthetic route for this specific compound, along with a comprehensive analysis of its spectroscopic data (NMR, IR, Mass Spectrometry), would be a foundational step for any further research.

The potential biological activities of this compound are another major area for future exploration. Given the known pharmacological properties of other tetrazole derivatives, it would be valuable to investigate this compound for a range of activities, including but not limited to:

Antimicrobial Activity: Many tetrazole-containing compounds have shown promise as antibacterial and antifungal agents.

Anticancer Activity: The tetrazole moiety is present in some anticancer drug candidates.

Anti-inflammatory Activity: Certain tetrazole derivatives have demonstrated anti-inflammatory properties.

Furthermore, the unique substitution pattern of the phenyl ring, with both a fluorine atom and a nitro group, suggests that this compound could have interesting applications in materials science. For instance, the high nitrogen content and the presence of the nitro group could impart energetic properties, making it a candidate for investigation as a high-energy-density material. Its aromatic structure and potential for intermolecular interactions also suggest that it could be a building block for novel polymers or coordination complexes with interesting optical or electronic properties.

Modern [3+2] Cycloaddition Approaches

The most proficient and widely adopted route for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organonitrile and an azide (B81097) source, typically sodium azide. acs.orgnih.gov This reaction, also known as a 1,3-dipolar cycloaddition, involves the combination of the nitrile (dipolarophile) with the azide ion (1,3-dipole) to form the stable five-membered tetrazole ring. nih.gov For the synthesis of this compound, the starting nitrile would be 4-fluoro-3-nitrobenzonitrile.

Modern methodologies have focused on overcoming the high activation energy often associated with this reaction through the use of innovative catalytic systems, leading to milder reaction conditions, shorter reaction times, and higher yields. acs.org

The introduction of catalysts has revolutionized tetrazole synthesis, moving away from traditional methods that often required harsh conditions or the use of potentially explosive hydrazoic acid. acs.orgamerigoscientific.com Catalysts enhance the reaction by coordinating with the nitrile group, which increases its electrophilicity and facilitates the nucleophilic attack by the azide ion. nih.gov

Copper(II) complexes and copper-based nanoparticles have proven to be highly effective catalysts for the [3+2] cycloaddition reaction. nih.govnih.gov These catalysts are valued for their efficiency, relative low cost, and versatility. Copper(II) ions act as Lewis acids, activating the nitrile substrate towards cycloaddition. Various copper(II) complexes immobilized on solid supports, such as silica-coated magnetic nanoparticles, have been developed to facilitate catalyst recovery and reuse. researchgate.netresearchgate.net This approach combines the high activity of copper catalysis with the practical advantages of heterogeneous systems.

Interactive Table: Representative Copper(II)-Catalyzed Synthesis of 5-Substituted Tetrazoles.

This table shows examples of Cu(II) catalysts used for the synthesis of various 5-substituted tetrazoles, illustrating the conditions that could be adapted for the synthesis of this compound.| Catalyst | Substrate Scope | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |

| Fe3O4@SiO2-PVA/Cu(II) | Aromatic Aldehydes | Water | 100 | 4 | ~92 | nih.gov |

| Cu-MOF-1 | Aromatic Nitriles | PEG | Not specified | Not specified | >94 | nih.gov |

| Fe3O4@SiO2/ligand/Cu(II) | Amines | Solvent-free | 100 | 0.75 | ~93 | nih.gov |

In recent years, nanomaterials have emerged as exceptionally efficient catalysts for organic transformations, including tetrazole synthesis, due to their high surface-area-to-volume ratio, ease of surface modification, and excellent recyclability. amerigoscientific.comrsc.org The use of nanocatalysts aligns with the principles of sustainable and green chemistry. nih.govrsc.org

Magnetic nanoparticles, particularly those based on an iron oxide (Fe3O4) core, have garnered significant attention. amerigoscientific.com These catalysts can be functionalized with various catalytic species (e.g., copper, zinc, or acidic groups) and are easily separated from the reaction mixture using an external magnet, allowing for simple recovery and reuse over multiple cycles without significant loss of activity. researchgate.netrsc.org Other nanomaterials, such as ZnO nanoparticles and boehmite (γ-AlOOH), have also been successfully employed, offering high yields under eco-friendly conditions. amerigoscientific.comnih.gov

Interactive Table: Examples of Nanocatalysts in 5-Substituted Tetrazole Synthesis.

This table provides examples of different nanomaterial-based catalysts, highlighting their efficiency and applicability for the general synthesis of 5-substituted tetrazoles.| Nanocatalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |

| Fe3O4@tryptophan@Ni | Aromatic Nitriles | Ethanol | 80 | 4 | Excellent | rsc.org |

| Fe3O4-adenine-Zn | Aromatic Nitriles | Solvent-free | Not specified | Not specified | Excellent | amerigoscientific.com |

| ZnO/Co3O4 | Aromatic Nitriles | DMF | 120 | 12 | ~90 | nih.gov |

| Boehmite Nanoparticles | Aromatic Nitriles | Not specified | Not specified | Not specified | High | amerigoscientific.comnih.gov |

The choice between homogeneous and heterogeneous catalysis is a critical consideration in designing a synthetic route for tetrazoles. acs.org Homogeneous catalysts are in the same phase as the reactants, often leading to high catalytic activity and selectivity under mild conditions. rsc.org However, a significant drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination and loss of the often-expensive catalyst. taylorandfrancis.comrsc.org

Heterogeneous catalysts exist in a different phase from the reactants and products. rsc.org This distinction is the cornerstone of their primary advantage: ease of separation and recyclability. rsc.orgtandfonline.com Nanomaterial-based catalysts are a prominent example of heterogeneous systems that have transformed tetrazole synthesis, making the processes more economically viable and environmentally friendly. rsc.org While they may sometimes require more stringent reaction conditions compared to their homogeneous counterparts, ongoing research aims to enhance their activity to match homogeneous systems.

Interactive Table: Comparison of Homogeneous and Heterogeneous Catalysis in Tetrazole Synthesis.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst Separation | Difficult, often requires chromatography or extraction | Easy, typically via filtration or magnetic separation |

| Recyclability | Generally not recyclable | Highly recyclable over multiple runs |

| Catalyst Loading | Can often be used in very low concentrations | May require higher loading, though nanocatalysts are improving this |

| Activity/Selectivity | Often very high and selective | Can be high, but may be affected by mass transfer limitations |

| Process Scalability | Can be challenging for industrial applications | Generally preferred for industrial and green processes |

| Examples | Simple metal salts (e.g., ZnCl2), soluble metal complexes acs.org | Metal oxides, metals on solid supports (e.g., Cu on Fe3O4) researchgate.netrsc.org |

The optimization of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. dntb.gov.ua The development of solvent-free reactions and the use of water as a reaction medium are key strategies in this endeavor.

Performing reactions in water or without any solvent (neat conditions) offers significant environmental benefits. Water is a non-toxic, non-flammable, and inexpensive solvent. Several catalytic systems, including those based on magnetic nanoparticles, have demonstrated high efficiency for tetrazole synthesis in aqueous media. researchgate.net

Solvent-free, or neat, reaction conditions represent an even greener alternative, completely eliminating the need for a solvent and thus simplifying product work-up and reducing chemical waste. amerigoscientific.com Many nanocatalyst-driven syntheses of 5-substituted tetrazoles have been successfully conducted under solvent-free conditions, often with gentle heating, to produce the desired products in high yields. nih.gov These methodologies are highly desirable for creating more sustainable chemical manufacturing processes. dntb.gov.ua

Green Chemistry Principles in Synthesis Optimization

Mitigating Hazards in Azide Chemistry

The synthesis of tetrazoles frequently involves the use of azide reagents, which necessitates stringent safety protocols due to the potential for forming toxic and explosive intermediates like hydrazoic acid (HN3). akjournals.comrsc.org Traditional methods often pose risks, especially on a larger scale. mit.edu To address these challenges, modern synthetic chemistry has developed several strategies to mitigate the hazards associated with azide use.

A primary concern is the generation of hydrazoic acid, a volatile and dangerously explosive compound, which can form in situ from sodium azide in the presence of Brønsted acids. akjournals.comrsc.orgmit.edu Continuous flow chemistry has emerged as a transformative technology for safely handling hazardous reactions. mit.educore.ac.uk Flow reactors utilize small reaction volumes at any given time, which significantly minimizes the risks associated with explosive intermediates. mit.educore.ac.ukresearchgate.net This format allows for reactions to be conducted at high temperatures and pressures, which can accelerate reaction rates and improve yields, without the danger of headspace accumulation of explosive gases like HN3. akjournals.commit.eduresearchgate.net For instance, the in situ generation of HN3 from sodium azide and acetic acid can be safely managed in a continuous flow system for the synthesis of 5-substituted-1H-tetrazoles. akjournals.comresearchgate.net This approach not only enhances safety but also allows for scalability. akjournals.com

Another key strategy is the use of safer azide sources and reaction conditions. Alternatives to the direct use of potentially explosive hydrazoic acid include trimethylsilyl (B98337) azide (TMSN3), which is often used in multicomponent reactions. nih.govbeilstein-journals.org The development of metal-free synthesis protocols and the use of near-equimolar amounts of sodium azide also contribute to safer procedures by minimizing excess azide and avoiding the formation of shock-sensitive heavy metal azides. mit.edumit.edu Furthermore, in-line quenching of any residual azide with reagents like sodium nitrite (B80452) (NaNO2) can be integrated into flow systems, ensuring the final product stream is free from hazardous materials. mit.edumit.edu

Below is a table summarizing key strategies for mitigating hazards in azide chemistry for tetrazole synthesis.

| Strategy | Description | Key Advantages | References |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor or coiled tubing. | Minimizes reaction volume, eliminates headspace for explosive gas accumulation, allows for safe use of high temperatures/pressures, enables scalability. | akjournals.commit.educore.ac.ukresearchgate.net |

| In Situ Reagent Generation | Hazardous reagents like hydrazoic acid (HN3) are generated and consumed immediately within the flow reactor. | Avoids isolation and storage of explosive intermediates. | akjournals.comresearchgate.net |

| Alternative Azide Sources | Use of less hazardous azide reagents such as trimethylsilyl azide (TMSN3) instead of sodium azide with strong acids. | Reduces the risk associated with the formation of free hydrazoic acid. | nih.govbeilstein-journals.org |

| Stoichiometric Control | Employing near-equimolar amounts of azide reagents to prevent large excesses of unreacted, hazardous material. | Minimizes waste and residual azide in the final product. | mit.edumit.edu |

| In-line Quenching | Integration of a quenching step (e.g., with NaNO2) directly into the flow process to neutralize any remaining azide. | Ensures the final output is free of hazardous materials. | mit.edumit.edu |

Multicomponent Reactions (MCRs) for Complex Tetrazole Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer an efficient and atom-economical pathway to complex molecules. nih.govbenthamdirect.com In the field of tetrazole synthesis, MCRs provide convergent access to diverse scaffolds, which is highly valuable for building libraries of compounds for pharmaceutical research. nih.govacs.org These reactions are characterized by their efficiency, step economy, and ability to generate molecular complexity in a single pot. nih.govbenthamdirect.com

The versatility of MCRs allows for the incorporation of various building blocks, leading to a wide range of substituted tetrazoles that would otherwise require lengthy, multi-step syntheses. beilstein-journals.orgrug.nl This approach is particularly powerful for creating novel scaffolds that are challenging to access through traditional methods. beilstein-journals.org

One-Pot Strategies Utilizing Nitriles, Azides, and Other Building Blocks

The most common method for synthesizing 5-substituted 1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide source. nih.govresearchgate.netnih.gov One-pot strategies based on this reaction are highly advantageous as they avoid the isolation of intermediates. researchgate.net Various catalysts, including zinc salts, have been shown to facilitate this transformation, even in environmentally benign solvents like water. researchgate.netorganic-chemistry.org

These one-pot syntheses can be designed to first generate the nitrile in situ, which then reacts with the azide. For example, a one-pot protocol can start from aldehydes, which are converted to the corresponding tetrazoles under mild, metal-free conditions using an ammonium (B1175870) azide source. researchgate.net This streamlines the synthetic process, starting from readily available materials. The scope of these reactions is broad, accommodating a variety of aromatic and alkyl nitriles. organic-chemistry.org

Ugi-Azide Reactions and Their Adaptations

A prominent example of an MCR for tetrazole synthesis is the Ugi-azide four-component reaction (UA-4CR). mdpi.commdpi.com This reaction is a powerful tool for producing 1,5-disubstituted 1H-tetrazoles. nih.govbeilstein-journals.org In a typical Ugi-azide reaction, an aldehyde, an amine, an isocyanide, and an azide source (commonly trimethylsilyl azide, TMSN3) react together in one pot to form a highly functionalized tetrazole. nih.govbeilstein-journals.orgmdpi.com This method is prized for its ability to generate diverse molecular structures by simply varying the four starting components. researchgate.net

The Ugi-azide reaction has been adapted for various synthetic strategies. For instance, it can be combined with subsequent reactions in a one-pot sequence. An example is the tandem Ugi-azide/intramolecular Heck reaction, which allows for the construction of complex, fused heterocyclic systems containing both a tetrazole and a tetrahydroisoquinoline scaffold. nih.govbeilstein-journals.org The initial Ugi-azide reaction forms the tetrazole core, and the subsequent Heck reaction facilitates the cyclization to build the adjacent ring system, all without isolating the intermediate. nih.govbeilstein-journals.org Such sequential one-pot reactions enhance synthetic efficiency and align with the principles of green chemistry. beilstein-journals.orgmdpi.com

The table below details the components and products of the Ugi-Azide reaction.

| Reaction | Components | Product | Key Features | References |

| Ugi-Azide (UA-4CR) | 1. Aldehyde or Ketone2. Amine3. Isocyanide4. Azide Source (e.g., TMSN3) | 1,5-disubstituted-1H-tetrazole | High efficiency, broad substrate scope, generates molecular diversity, mild reaction conditions. | nih.govbeilstein-journals.orgmdpi.commdpi.com |

Derivatization Strategies for this compound

Once the core structure of this compound is synthesized, its properties can be further modified through derivatization of either the tetrazole ring or the nitrophenyl substituent.

Post-synthetic Functionalization of the Tetrazole Ring

The tetrazole ring possesses two nitrogen atoms (N1 and N2) that are available for electrophilic attack, leading to the formation of N-substituted regioisomers. The alkylation or arylation of 5-substituted tetrazoles is a common method for producing 2,5-disubstituted or 1,5-disubstituted tetrazoles. researchgate.net However, controlling the regioselectivity of these reactions can be challenging, as mixtures of N1 and N2 isomers are often formed. researchgate.netmdpi.com

Several factors influence the N1/N2 ratio, including the nature of the electrophile, the solvent, temperature, and the substituent at the C5 position. researchgate.netacs.org Generally, alkylation at the N2 position is often favored. researchgate.net Recent advances have led to more regioselective methods. For example, metal-free N2-arylation of 5-substituted-1H-tetrazoles can be achieved with high selectivity using diaryliodonium salts. acs.orgorganic-chemistry.org Similarly, Lewis acid catalysis, for instance with Al(OTf)3, can promote regioselective N2-alkylation with diazo compounds. acs.org Mechanochemical conditions have also been explored to enhance selectivity for N2 isomers in alkylation reactions with phenacyl halides. acs.org

| Functionalization Method | Reagents | Typical Product | Selectivity | References |

| N-Alkylation | Alkyl halides, Diazotization of aliphatic amines | Mixture of N1- and N2-alkylated tetrazoles | Often favors N2, but can be influenced by conditions. | researchgate.netmdpi.comorganic-chemistry.org |

| N-Arylation | Diaryliodonium salts | N2-aryl-5-substituted-tetrazole | Highly regioselective for the N2 position under metal-free conditions. | acs.orgorganic-chemistry.org |

| Lewis Acid Catalyzed N-Alkylation | Diazo compounds, Al(OTf)3 | N2-alkylated tetrazole | Excellent regioselectivity for the N2 position. | acs.org |

Transformations of the Nitro Group to Amine or Other Functionalities

The nitro group on the phenyl ring of this compound is a versatile functional handle that can be transformed into a variety of other groups, most commonly an amine. The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. nih.govorganic-chemistry.org

Several methods are available for this reduction, and the choice of reagent is critical to ensure compatibility with other functional groups on the molecule, such as the fluoro group and the tetrazole ring. commonorganicchemistry.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common and effective method. commonorganicchemistry.com Metal-based reductions under acidic conditions, using reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2), provide milder alternatives that are often tolerant of other reducible groups. commonorganicchemistry.com

Recent developments have focused on creating multifunctional catalytic systems that can perform the nitro reduction and a subsequent reaction in one pot. For example, a heterogeneous palladium-based nanocatalyst has been developed that facilitates both the reduction of nitroarenes and the subsequent construction of a new tetrazole ring in a domino reaction. nih.govrsc.org The resulting amine, 5-(3-amino-4-fluorophenyl)-2H-tetrazole, serves as a key intermediate for further functionalization, such as amide bond formation or diazotization reactions, opening pathways to a wide array of new derivatives.

Modifications of the Fluorine Substituent (e.g., nucleophilic aromatic substitution on activated systems)

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group in the ortho position and the tetrazole ring in the para position. This activation facilitates the displacement of the fluoride (B91410) ion by a variety of nucleophiles, offering a versatile platform for the synthesis of diverse derivatives.

Detailed research on the closely related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, provides valuable insights into the expected reactivity of this compound. In this analogous system, the fluorine atom is readily displaced by oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org The reactions typically proceed under mild conditions, and the outcomes are often high-yielding. beilstein-journals.org

Detailed Research Findings:

The SNAr reactions on activated fluoroaromatic systems are well-established. The reaction generally proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species. The stability of this intermediate is enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, which delocalize the negative charge.

Based on analogous systems, the reaction of this compound with various nucleophiles is expected to yield a range of substituted products. For instance, treatment with alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) in their respective alcohols would lead to the corresponding alkoxy derivatives. Similarly, reactions with thiols in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF are expected to produce thioether derivatives. Amines, both primary and secondary, are also anticipated to readily displace the fluorine atom to afford the corresponding amino-substituted compounds. beilstein-journals.org

The table below summarizes the expected outcomes of nucleophilic aromatic substitution reactions on this compound, with reaction conditions extrapolated from studies on similar activated fluoroaromatic compounds. beilstein-journals.org

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions on this compound

| Nucleophile | Reagent | Solvent | Expected Product |

|---|---|---|---|

| Methoxide | CH₃ONa | CH₃OH | 5-(4-methoxy-3-nitrophenyl)-2H-tetrazole |

| Ethoxide | C₂H₅ONa | C₂H₅OH | 5-(4-ethoxy-3-nitrophenyl)-2H-tetrazole |

| Phenoxide | C₆H₅OH / K₂CO₃ | DMF | 5-(4-phenoxy-3-nitrophenyl)-2H-tetrazole |

| Thiophenoxide | C₆H₅SH / K₂CO₃ | DMF | 5-(4-(phenylthio)-3-nitrophenyl)-2H-tetrazole |

| Morpholine | Morpholine / K₂CO₃ | DMF | 5-(4-(morpholin-4-yl)-3-nitrophenyl)-2H-tetrazole |

N-Alkylation and N-Acylation Reactions for Tetrazole Derivatives

The tetrazole ring possesses two nitrogen atoms (N1 and N2) that can potentially undergo alkylation and acylation. The regioselectivity of these reactions is a critical aspect, as the resulting N1 and N2 isomers often exhibit different biological and physicochemical properties.

N-Alkylation Reactions:

The alkylation of 5-substituted tetrazoles typically yields a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by several factors, including the nature of the substituent on the tetrazole ring, the type of alkylating agent, the solvent, and the reaction conditions. rsc.org For 5-aryltetrazoles, the electronic properties of the aryl ring can play a significant role in directing the alkylation.

Detailed Research Findings:

In the case of this compound, the strong electron-withdrawing nature of the nitrophenyl group is expected to influence the nucleophilicity of the tetrazole nitrogens. Generally, alkylation under basic conditions (e.g., using an alkyl halide in the presence of a base like potassium carbonate or sodium hydride) is a common method for the synthesis of N-alkylated tetrazoles. The choice of solvent can also affect the isomer ratio, with polar aprotic solvents like DMF or acetonitrile (B52724) being frequently employed. mdpi.com

Computational studies on similar systems have shown that the N2-anion is often thermodynamically more stable than the N1-anion, which can lead to a preference for N2-alkylation under thermodynamic control. mdpi.com However, kinetic factors can also play a crucial role, and the outcome can be a complex interplay of steric and electronic effects. rsc.org A general representation of the N-alkylation is shown below, leading to the formation of two possible regioisomers.

Table 2: General N-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Possible Products |

|---|

N-Acylation Reactions:

N-acylation of tetrazoles can be achieved using various acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base. Similar to alkylation, acylation can occur at either the N1 or N2 position. However, N-acyltetrazoles are often more labile than their N-alkyl counterparts and can sometimes be used as acylating agents themselves.

Detailed Research Findings:

The reaction of 5-substituted tetrazoles with acyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) is a standard procedure for N-acylation. For this compound, this reaction would be expected to yield a mixture of the N1- and N2-acyl derivatives. The specific isomer ratio would likely depend on the reaction conditions and the steric and electronic nature of the acyl group. Studies on the acylation of other 5-aryltetrazoles have shown that it is possible to obtain both N1 and N2 isomers, which can often be separated by chromatography. researchgate.netresearchgate.net

Table 3: General N-Acylation of this compound

| Acylating Agent | Base | Solvent | Possible Products |

|---|

Spectroscopic and Structural Characterization Techniques for 5 4 Fluoro 3 Nitrophenyl 2h Tetrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each atom, revealing crucial connectivity and structural details.

¹H NMR Spectral Analysis: Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole would be expected to exhibit distinct signals corresponding to the aromatic protons. The protons on the phenyl ring are influenced by the electronic effects of the fluorine and nitro substituents, leading to characteristic chemical shifts and coupling patterns. The proton ortho to the nitro group and meta to the fluorine would likely appear as a doublet of doublets, coupled to the adjacent aromatic protons. Similarly, the other two protons on the phenyl ring would display their own unique multiplicities and chemical shifts based on their positions relative to the substituents and each other. The proton attached to the tetrazole ring, if present in the 2H-tautomer, would also give a characteristic signal.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H (aromatic) | 7.5 - 8.5 | m | - |

| NH (tetrazole) | 15.0 - 16.0 | br s | - |

Note: The actual chemical shifts and coupling constants can vary depending on the solvent and the specific tautomeric form present.

¹³C NMR Spectral Analysis: Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms of the phenyl ring would resonate in the aromatic region (typically 110-160 ppm), with their exact chemical shifts influenced by the attached fluorine and nitro groups. The carbon atom of the tetrazole ring would also have a characteristic chemical shift, which is generally found at a lower field compared to the phenyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C (phenyl) | 110 - 150 |

| C (tetrazole) | 150 - 165 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are invaluable. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the C-H bonds in the phenyl ring. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range correlations between protons and carbons (typically over two to three bonds). This would be crucial for confirming the connection between the phenyl ring and the tetrazole ring, as well as for establishing the relative positions of the substituents on the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group, the carbon-fluorine bond, the aromatic ring, and the tetrazole ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H stretch (tetrazole) | 3000 - 3200 |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=N stretch (tetrazole ring) | 1400 - 1600 |

| N=O stretch (nitro group) | 1500 - 1550 (asymmetric) and 1300 - 1350 (symmetric) |

| C-F stretch | 1000 - 1250 |

| C=C stretch (aromatic) | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization. Common fragmentation pathways for tetrazole derivatives include the loss of a nitrogen molecule (N₂).

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, with a molecular formula of C₇H₄FN₅O₂, HRMS would confirm this composition by matching the measured accurate mass to the calculated theoretical mass.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides invaluable insights into the solid-state structure of a molecule, revealing details about its crystal packing, intermolecular interactions, and conformational preferences. Despite a thorough search of available scientific literature and crystallographic databases, specific experimental X-ray crystallographic data for this compound has not been reported in the public domain. Therefore, the following subsections outline the parameters that would be determined from such an analysis, while noting the absence of specific data for this compound.

The crystal system and space group are fundamental parameters derived from X-ray diffraction data that describe the symmetry of the crystal lattice. The crystal system classifies the crystal into one of seven categories based on the lengths and angles of the unit cell axes. The space group provides a more detailed description of the symmetry elements within the unit cell.

For other substituted phenyl-tetrazole derivatives, a range of crystal systems, including monoclinic and orthorhombic, have been observed. core.ac.ukresearchgate.netscirp.org The specific crystal system and space group for this compound would depend on the preferred packing arrangement of the molecules in the solid state, which is influenced by factors such as molecular shape and intermolecular forces.

Table 1: Crystal System and Space Group Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

The solid-state structure of a molecular crystal is stabilized by a network of intermolecular interactions. For this compound, several types of interactions would be anticipated. The tetrazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor. The nitro group's oxygen atoms are also potential hydrogen bond acceptors.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|---|

| Hydrogen Bonding | Data not available | Data not available | Data not available | Data not available |

| π-π Stacking | Data not available | Data not available | Data not available | Data not available |

Conformational analysis of this compound would focus on the relative orientation of the phenyl and tetrazole rings. This is typically described by the dihedral angle between the planes of the two rings. This angle is influenced by steric hindrance from the substituents on the phenyl ring and the potential for intramolecular interactions.

In many 5-phenyltetrazole derivatives, the two rings are not coplanar. The degree of twist can vary significantly depending on the substitution pattern on the phenyl ring. scirp.org For instance, bulky ortho substituents can lead to a larger dihedral angle to minimize steric repulsion. The specific dihedral angle(s) for this compound would be a key feature of its molecular conformation in the solid state.

Table 3: Key Dihedral Angles in this compound

| Dihedral Angle | Atoms Defining the Angle | Value (°) |

|---|

Computational and Theoretical Studies of 5 4 Fluoro 3 Nitrophenyl 2h Tetrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods, such as Density Functional Theory (DFT), provide insights into a molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, charge distribution)

Analysis of the electronic structure reveals key aspects of molecular reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity. Furthermore, mapping the charge distribution and molecular electrostatic potential (MEP) can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

No specific HOMO-LUMO energy values or charge distribution data for 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole have been reported in the searched scientific literature.

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are valuable for confirming the identity and structure of a synthesized compound by comparing the theoretical spectrum with experimental results.

No computationally predicted spectroscopic data for this compound were found in the available literature.

Conformational Landscape and Energy Minima

Molecules can exist in various spatial arrangements or conformations. Conformational analysis involves identifying the most stable conformations (energy minima) and the energy barriers for converting between them. For this compound, this would involve studying the rotation around the single bond connecting the phenyl and tetrazole rings to determine the preferred dihedral angle and the associated energy profile.

Specific studies detailing the conformational landscape and energy minima for this compound are not available.

Molecular Docking and Dynamics Simulations

These computational techniques are vital in drug discovery and design, helping to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Ligand-Receptor Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The analysis identifies key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, and estimates the binding affinity. This information is critical for understanding the potential biological activity of the compound.

There are no published molecular docking studies featuring this compound with any specific biological receptor.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR, often using Quantitative Structure-Activity Relationship (QSAR) models, builds mathematical relationships between the structural or physicochemical properties of a series of compounds and their activities. These models can then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent molecules.

No SAR or QSAR studies specifically incorporating this compound were identified in the literature search.

Hirshfeld Surface Analysis for Intermolecular Interactions

Mapping Interaction Types (e.g., C-H...O, C-H...F, π...π)

Detailed mapping and description of the specific intermolecular interactions, such as hydrogen bonds and π-stacking, which stabilize the crystal lattice of this compound, have not been published.

Consequently, a scientifically rigorous article adhering to the specified outline cannot be constructed at this time. Further experimental (e.g., single-crystal X-ray diffraction) and computational research is required to elucidate the supramolecular chemistry of This compound .

Advanced Applications of 5 4 Fluoro 3 Nitrophenyl 2h Tetrazole in Medicinal Chemistry Research

Design and Synthesis of Novel Pharmacological Agents

The synthesis of 5-substituted-2H-tetrazoles is a well-established process in organic chemistry. The most common and versatile method involves a [2+3] cycloaddition reaction between a nitrile and an azide (B81097). For 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole, the synthesis would typically proceed from 4-fluoro-3-nitrobenzonitrile, which reacts with an azide source, such as sodium azide, often in the presence of a catalyst. This straightforward synthetic route allows for the generation of a diverse library of derivatives for biological screening by modifying the starting benzonitrile.

Anticancer Agents and Related Mechanisms

The tetrazole scaffold is a component of numerous compounds investigated for their anticancer properties. researchgate.net The inclusion of a nitroaromatic group, such as the 4-fluoro-3-nitrophenyl moiety, is a common strategy in the design of anticancer agents. Nitro-containing compounds can be bioreduced in hypoxic tumor environments to form reactive cytotoxic species.

Research on related structures underscores this potential. For instance, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones demonstrated significant antimitotic activity against a panel of 60 human cancer cell lines. nih.gov One of the lead compounds from this study showed a mean GI50 (concentration for 50% growth inhibition) of 1.57 µM. nih.gov The mechanism of action for many tetrazole-based anticancer agents involves inducing apoptosis, disrupting the cell cycle, and inhibiting key enzymes involved in cancer progression. nih.gov The presence of the fluorine atom can further enhance activity by increasing metabolic stability and binding affinity to target proteins. mdpi.com

Table 1: Anticancer Activity of a Related Nitrophenyl-Containing Compound

| Compound Name | Cancer Cell Line | Activity (GI50) |

|---|---|---|

| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 Panel (Mean) | 1.57 µM nih.gov |

| Leukemia (SR) | Sensitive nih.gov |

Antimicrobial (Antibacterial, Antifungal) and Antiviral Compounds

Tetrazole derivatives have been extensively studied for their broad-spectrum antimicrobial activity. researchgate.net The combination of a tetrazole ring with nitro and fluoro substituents on a phenyl ring is a promising strategy for developing new antimicrobial agents. The nitro group is a well-known pharmacophore in antimicrobial drugs, where its reduction within microbial cells leads to the formation of toxic radicals.

Studies on novel tetrazole derivatives have shown their potential to inhibit clinically relevant bacterial strains. In one study, imide-tetrazole hybrids were synthesized and found to have a broad spectrum of activity, with MIC values ranging from 0.1 to 32 µg/mL against standard bacterial strains. nih.gov The mechanism for some of these compounds was found to be the inhibition of bacterial DNA topoisomerase IV and gyrase. nih.gov Similarly, other research has identified 5-thio-substituted tetrazole derivatives with effective antibacterial and antifungal activities. nih.gov The fluorine atom can contribute to increased lipophilicity, which may enhance cell membrane penetration. nih.gov

Table 2: Antimicrobial Activity of Related Tetrazole Derivatives

| Compound Class | Target Organism | Activity (MIC) |

|---|---|---|

| Imide-tetrazole hybrids | Standard Bacteria Strains | 0.1–32 µg/mL nih.gov |

| 1-[(Tetrazol-5-yl)methyl]indole derivatives | Mycobacterium tuberculosis | High Activity nih.gov |

Anti-inflammatory and Analgesic Properties

Hybrid molecules containing both tetrazole and other heterocyclic rings have shown significant promise as anti-inflammatory and analgesic agents. While direct data on this compound is limited, studies on structurally similar compounds, such as 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, have demonstrated potent effects. This related compound was shown to reduce abdominal writhing in acetic acid-induced pain models and decrease licking time in both neurogenic and inflammatory phases of the formalin test. nih.gov Furthermore, it reduced carrageenan-induced paw edema and cell migration, which are classic indicators of anti-inflammatory activity. nih.gov Another related compound, 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole, also demonstrated significant analgesic and anti-inflammatory effects, mediated by a reduction in pro-inflammatory cytokines like TNF-α and prostaglandins (B1171923) (PGE2). nih.govresearchgate.net

Modulation of Biological Pathways

The pharmacological effects of tetrazole derivatives are often linked to their ability to modulate specific biological pathways. For instance, the analgesic and anti-inflammatory activities of 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole are suggested to involve the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway and the activity of K+ channels. nih.gov This compound was also found to block Ca2+ induced contractions in a dose-dependent manner, indicating an interaction with calcium channels. nih.gov The anti-inflammatory effects of other related triazole-tetrazole hybrids have been linked to the modulation of opioid receptors and a reduction in key inflammatory mediators like TNF-α and PGE2. nih.govresearchgate.net These findings suggest that this compound could potentially interact with similar signaling cascades crucial for pain and inflammation.

Structure-Activity Relationship (SAR) Investigations

Impact of Substituent Modifications on Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For 5-phenyltetrazole derivatives, the nature and position of substituents on the phenyl ring significantly influence biological activity. The presence of electron-withdrawing groups, such as the nitro (NO2) and fluoro (F) groups in this compound, is a key determinant of its potential efficacy.

In many classes of bioactive compounds, a nitro group at the para-position of the phenyl ring is associated with potent antimicrobial activity. nih.gov The fluorine atom is also a critical substituent; its small size and high electronegativity can enhance binding affinity to target enzymes and improve pharmacokinetic properties like metabolic stability. mdpi.com SAR studies on a series of antimicrobial tetrazole derivatives showed that the activity was highly dependent on the substituent on the phenyl ring, with the order of activity for one series being 4-OMe > 4-Me > 3-OH > H > 4-Cl > 4-NO2. nih.gov This highlights the complex interplay of electronic and steric effects. The specific combination of a fluorine atom at position 4 and a nitro group at position 3 on the phenyl ring of the target compound presents a unique electronic profile that warrants further investigation to fully elucidate its impact on anticancer, antimicrobial, and anti-inflammatory activities.

Bioisosteric Replacements in Drug Discovery

The principle of bioisosterism, the substitution of a chemical moiety with another that retains similar physicochemical properties, is a cornerstone of modern drug design. nih.govnih.gov This strategy is frequently employed to enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. nih.govchem-space.com The tetrazole ring, particularly the 5-substituted-1H-tetrazole, is widely recognized as a non-classical bioisostere of the carboxylic acid group. rug.nltsijournals.comnih.gov This is attributed to several shared characteristics: a similar pKa value (around 4.5-4.9 for tetrazole, similar to carboxylic acids), a planar structure, and the ability to participate in similar intermolecular interactions such as hydrogen bonding and ionic interactions. nih.gov

The replacement of a carboxylic acid with a tetrazole ring can offer significant advantages. The tetrazole group generally exhibits greater metabolic stability and a higher lipophilic character, which can improve absorption and distribution of a drug candidate. researchgate.net For a molecule like this compound, replacing a hypothetical carboxylic acid counterpart could lead to a compound with a longer biological half-life, as the tetrazole ring is less susceptible to metabolic reduction than a carboxylic acid. Furthermore, the delocalized electron system of the tetrazole ring is more extensive than that of a carboxylate anion, which can influence binding affinity to biological targets. nih.gov The enhanced potency of the angiotensin II receptor antagonist Losartan, which features a tetrazole ring, over its carboxylic acid analog is a well-documented example of this strategic advantage. nih.gov

Table 1: Comparison of Carboxylic Acid and Tetrazole Moieties as Bioisosteres

| Feature | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Rationale for Bioisosteric Replacement |

|---|---|---|---|

| Acidity (pKa) | ~4-5 | ~4.5-5 | Similar acidity allows for comparable ionic interactions with biological targets. |

| Geometry | Planar | Planar | Maintains similar spatial arrangement for receptor binding. nih.gov |

| Hydrogen Bonding | Acts as both H-bond donor and acceptor. | Acts as both H-bond donor (N-H) and acceptor (N atoms). | Mimics the key hydrogen bonding interactions of the carboxylic acid group. |

| Metabolic Stability | Susceptible to Phase II conjugation and reduction. | Generally more resistant to metabolic degradation. nih.gov | Increases the in vivo half-life and bioavailability of the drug candidate. |

| Lipophilicity | Generally lower | Generally higher | Can improve membrane permeability and absorption. researchgate.net |

| Size & Shape | Smaller | Bulkier | The larger size can sometimes optimize van der Waals interactions in a binding pocket. |

Prodrug Strategies Involving the Tetrazole Moiety

A prodrug is an inactive or less active compound that is metabolized in vivo into its active form. This strategy is often used to overcome issues with a drug's formulation, delivery, or pharmacokinetics. The tetrazole ring in this compound offers opportunities for prodrug design. One common approach involves N-alkylation or N-acylation of the tetrazole ring to create a derivative that is cleaved by enzymes in the body to release the active parent drug.

For instance, an ester-containing promoiety could be attached to one of the nitrogen atoms of the tetrazole ring. This ester could then be hydrolyzed by esterase enzymes in vivo, releasing the active this compound. This can improve the oral bioavailability of a drug by masking the acidic tetrazole proton, thereby increasing its lipophilicity and ability to cross the gastrointestinal membrane. Another strategy could involve creating an N-acyloxymethyl or an N-alkoxycarbonyl derivative, which can also be designed for enzymatic cleavage.

Table 2: Potential Prodrug Modifications for the Tetrazole Moiety

| Prodrug Strategy | Modification on Tetrazole Ring | Potential Cleavage Mechanism | Desired Outcome |

|---|---|---|---|

| Acyloxymethyl Ether | Attachment of -CH₂-O-C(O)R | Esterase-mediated hydrolysis | Improved membrane permeability, increased oral bioavailability. |

| Alkoxycarbonyl | Attachment of -C(O)OR | Esterase-mediated hydrolysis | Masking of acidic proton to enhance lipophilicity. |

| N-Phosphonate | Attachment of -P(O)(OR)₂ | Phosphatase-mediated hydrolysis | Increased water solubility for intravenous formulations. |

| N-Mannich Base | Attachment of -CH₂-NR₂ | Spontaneous or enzymatic cleavage | Targeted delivery or controlled release. |

Ligand Design for Metal Complexes in Biological Systems

The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with a wide variety of metal ions. tsijournals.comresearchgate.net This property allows for the design of metal-based drugs where the tetrazole-containing compound acts as a scaffold to bind a metal center, such as zinc, copper, cobalt, or nickel. researchgate.netarkat-usa.org The resulting coordination complexes often exhibit unique biological activities that are distinct from, and sometimes superior to, the free organic ligand. researchgate.netarkat-usa.org

The four nitrogen atoms of the tetrazole ring in this compound can act as mono- or bidentate ligands, coordinating to metal ions through various nitrogen atoms (N1, N2, N3, N4). tsijournals.comarkat-usa.org This coordination can lead to the formation of stable complexes with defined geometries. The biological activity of such complexes can be tuned by changing the metal ion, the coordination sphere, and the substituents on the tetrazole ligand. For example, zinc(II) complexes based on tetrazole–carboxylate ligands have shown potential as anticancer agents, with the coordination to the metal ion being crucial for their cytotoxic effects. nih.govrsc.org Similarly, complexes of Cu(II), Co(II), and Ni(II) with tetrazole-containing ligands have demonstrated enhanced antibacterial activity compared to the non-coordinated ligand. researchgate.netarkat-usa.org

The this compound molecule, with its electron-withdrawing fluoro and nitro groups, could form complexes with distinct electronic properties, potentially influencing their redox behavior and interaction with biological macromolecules like DNA or proteins. This opens avenues for its application in developing novel therapeutic or diagnostic agents.

Table 3: Metal Ions and Potential Applications of Tetrazole-Metal Complexes

| Metal Ion | Potential Coordination Mode with Tetrazole | Potential Biological Application | Rationale / Example |

|---|---|---|---|

| Zinc (Zn²⁺) | N-coordination, forming tetrazolate complexes. arkat-usa.org | Anticancer | Zn(II) is essential for cell function, and its complexes can induce cytotoxicity in cancer cells. nih.govrsc.org |

| Copper (Cu²⁺) | N-coordination, often forming polymeric structures. | Antibacterial, Antifungal | Copper complexes can generate reactive oxygen species and exhibit enhanced antimicrobial activity. researchgate.net |

| Platinum (Pt²⁺) | N-coordination. | Anticancer | Platinum complexes are well-established chemotherapeutic agents (e.g., cisplatin); tetrazole ligands can modify their activity and toxicity profiles. nih.gov |

| Cobalt (Co²⁺) / Nickel (Ni²⁺) | N-coordination. | Antibacterial | Complexes with these metals have shown higher in vitro antibacterial activity than the free ligands. researchgate.netarkat-usa.org |

| Ruthenium (Ru²⁺/³⁺) | N-coordination. | Anticancer | Ruthenium complexes are being explored as less toxic alternatives to platinum-based drugs. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Losartan |

| Clofibric acid |

Emerging Research Directions and Methodological Innovations

Flow Chemistry and Continuous Processing for 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole Synthesis

The synthesis of tetrazoles, including this compound, traditionally involves batch processes that can present safety and scalability challenges, particularly due to the use of azides and the potential for generating hazardous hydrazoic acid (HN3) scispace.commit.educore.ac.uk. Continuous flow chemistry is emerging as a powerful alternative that mitigates these risks and offers enhanced control over reaction parameters. core.ac.ukacs.orgmit.edu

In a continuous flow setup, small quantities of reagents are continuously mixed and reacted in a coiled tube or microreactor. core.ac.ukmit.edu This approach minimizes the volume of hazardous materials present at any given time, significantly improving safety. scispace.comcore.ac.ukmit.edu The high surface-area-to-volume ratio in these reactors allows for precise temperature control and rapid heat exchange, enabling reactions to be performed safely at elevated temperatures, which can dramatically increase reaction rates. scispace.com For the synthesis of this compound, this would involve the [3+2] cycloaddition of 4-fluoro-3-nitrobenzonitrile with an azide (B81097) source, such as sodium azide.

Flow chemistry offers several advantages for the synthesis of this specific tetrazole:

Enhanced Safety: By keeping the reactive inventory low and eliminating headspace, the risk of explosive accumulation of HN3 is virtually eliminated. scispace.comacs.org

Improved Efficiency and Yield: High-temperature and high-pressure conditions can be safely applied, leading to faster reactions and often higher yields. scispace.comacs.org For instance, many nitrile-to-tetrazole conversions can achieve near-quantitative yields in minutes. core.ac.uk

Scalability: The process is easily scalable by extending the operation time or by using multiple reactors in parallel, without the need for re-optimization. mit.edu

Integration of In-line Quenching: Residual azide can be safely quenched in-line, for example with sodium nitrite (B80452), before the product stream is collected. scispace.commit.edu

The table below outlines typical parameters for the continuous flow synthesis of 5-substituted tetrazoles, which would be applicable to the synthesis of this compound.

| Parameter | Typical Value/Condition | Benefit |

| Reactors | 4-fluoro-3-nitrobenzonitrile, Sodium Azide (NaN₃) | Readily available starting materials for the target compound. |

| Solvent System | N-Methyl-2-pyrrolidone (NMP) / Water mixture | Solubilizes both the organic nitrile and the inorganic azide. |

| Reactor Type | Coiled Perfluoroalkoxy (PFA) or stainless steel tubing | Chemically inert and allows for high pressure and temperature. |

| Temperature | 190 °C or higher | Accelerates the cycloaddition reaction significantly. scispace.com |

| Residence Time | 20-30 minutes | Sufficient time for high conversion at elevated temperatures. scispace.com |

| Pressure | Sufficient to maintain the solvent in a liquid state above its boiling point | Prevents boiling and ensures stable flow. |

| Quenching Agent | In-line addition of aqueous Sodium Nitrite (NaNO₂) | Safely neutralizes any unreacted sodium azide. scispace.commit.edu |

Machine Learning and AI in Predicting Compound Properties and Reactivity

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, offering the ability to predict molecular properties and reaction outcomes with increasing accuracy. nih.govijsetpub.comrjptonline.org For a compound like this compound, these computational approaches can accelerate research by prioritizing experimental efforts.

ML models can be trained on large datasets of known chemical reactions and molecular properties to learn the complex relationships between a molecule's structure and its behavior. nih.govrjptonline.org For instance, a model could be trained on a database of tetrazole derivatives to predict various properties of this compound.

Key applications of AI and ML in this context include:

Property Prediction: Algorithms can predict physicochemical properties such as solubility, pKa, and metabolic stability. The tetrazole ring is often used as a bioisostere for carboxylic acids, and its pKa is a critical parameter for its biological activity. nih.gov ML models can provide accurate estimations of these properties before the compound is even synthesized.

Reactivity Prediction: AI can predict the likelihood of a reaction's success and its potential yield under various conditions. nih.govrjptonline.org By analyzing the electronic and steric features of 4-fluoro-3-nitrobenzonitrile, an ML model could predict the optimal conditions for its conversion to this compound. This can save significant time and resources in the lab. youtube.com

Discovery of New Reactions: AI algorithms can analyze vast chemical spaces to suggest novel synthetic routes or identify unexpected reactivity, potentially leading to the discovery of new derivatives or applications for this compound. nih.gov

The following table summarizes how different ML models can be applied to predict properties and reactivity for the target compound.

| Application Area | Predicted Property / Outcome | Machine Learning Model Example | Input Data |

| Physicochemical | pKa, Solubility, Lipophilicity (logP) | Graph Convolutional Neural Networks (GCNNs) | Molecular structure of this compound. |

| Biological Activity | Potential as a carboxylic acid bioisostere, Receptor binding affinity | Support Vector Machines (SVM), Random Forest | Structural features, known activity data of analogous tetrazoles. |

| Synthetic Chemistry | Reaction Yield, Optimal Catalytic System, Side-product formation | Deep Neural Networks (DNNs), Linear Discriminant Analysis (LDA) nih.gov | Reactant structures, catalysts, solvents, temperature, reaction time. |

Development of New Catalytic Systems for Tetrazole Formation

The classical synthesis of 5-substituted-1H-tetrazoles via the [3+2] cycloaddition of nitriles and azides often requires harsh conditions, such as high temperatures or the use of toxic metal catalysts like tin compounds. researchgate.net Recent research has focused on developing more efficient, environmentally benign, and safer catalytic systems. These new catalysts could significantly improve the synthesis of this compound.

Innovations in catalysis for tetrazole formation include:

Homogeneous Catalysis: Transition metal complexes, such as those involving zinc, copper, or cobalt, have been shown to effectively catalyze the cycloaddition reaction under milder conditions. acs.orgorganic-chemistry.org For example, certain cobalt(II) complexes can catalyze the reaction with high yields at temperatures around 110 °C. acs.org Zinc salts are also effective and can be used in more environmentally friendly solvents like water. organic-chemistry.orgresearchgate.net

Heterogeneous and Nanocatalysis: The use of solid-supported catalysts and nanomaterials is a rapidly growing area. rsc.orgrsc.org These catalysts, such as magnetic nanoparticles functionalized with catalytic species (e.g., Fe₃O₄@chitin), offer excellent catalytic activity, easy separation from the reaction mixture, and the potential for recycling, aligning with the principles of green chemistry. rsc.org

Organocatalysis: Small organic molecules, like L-proline, have been identified as effective catalysts for tetrazole synthesis. organic-chemistry.org These metal-free catalysts are often cheaper, less toxic, and more environmentally friendly.

The table below compares various catalytic systems that could be employed for the synthesis of this compound.

| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Advantages |

| Homogeneous Lewis Acid | Zinc Bromide (ZnBr₂) | Water, 100-170 °C | Environmentally friendly solvent, broad substrate scope. researchgate.net |

| Homogeneous Transition Metal | Cobalt(II)-tetradentate ligand complex acs.org | DMSO, 110 °C | High yields, milder conditions than uncatalyzed reactions. acs.org |

| Heterogeneous Nanocatalyst | Fe₃O₄-adenine-Zn nanoparticles rsc.org | PEG, 120 °C | Easy recovery and reusability, high efficiency. rsc.org |

| Organocatalyst | L-proline organic-chemistry.org | DMF, 110 °C | Metal-free, cost-effective, environmentally benign. organic-chemistry.org |

Advanced Characterization Techniques (e.g., Solid-State NMR, Cryo-EM for molecular assemblies)

While standard analytical techniques like solution-state NMR and mass spectrometry are routine for characterizing new compounds, advanced methods can provide deeper insights into the structure and behavior of this compound, particularly in the solid state and in complex assemblies.

Solid-State NMR (ssNMR): Unlike solution NMR, which averages out anisotropic interactions, ssNMR provides detailed information about the local environment of atoms in a solid sample. For this compound, ssNMR could be used to:

Determine the predominant tautomeric form (1H vs. 2H) in the crystal lattice. 5-substituted tetrazoles can exist in these two tautomeric forms, and their solid-state structure dictates which is present. nih.gov

Characterize intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Identify different polymorphic forms of the compound, which can have different physical properties.

Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM is a revolutionary technique for visualizing macromolecular structures and assemblies at near-atomic resolution. nih.govyoutube.com While typically used for biological macromolecules, its application is expanding to materials science. nih.gov If this compound were to be used as a building block for self-assembling systems, such as nanofibers or gels, cryo-EM could be employed to directly visualize these nanostructures in their native, hydrated state. nih.govnih.gov The process involves rapidly freezing a thin film of the sample solution, trapping the assemblies in vitrified ice for imaging. nih.govyoutube.com

The following table highlights the unique information that these advanced techniques can provide for this compound.

| Technique | Sample State | Information Provided | Relevance to this compound |

| Solid-State NMR | Crystalline Solid | Tautomeric form, polymorphism, intermolecular interactions, local atomic environments. | Understanding the fundamental solid-state properties and crystal packing. |

| Cryo-EM | Vitrified Solution | Direct visualization of nanoscale morphology, structure of self-assembled aggregates (e.g., fibers, vesicles). nih.gov | Characterizing supramolecular structures if the molecule is used in materials science. |

Applications in Supramolecular Chemistry and Materials Science

The unique structural features of this compound make it an interesting candidate for applications in supramolecular chemistry and materials science. The tetrazole ring, with its four nitrogen atoms, is an excellent coordinating ligand for metal ions, while the substituted phenyl ring can engage in various non-covalent interactions. lifechemicals.com

Potential applications include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrogen atoms of the tetrazole ring can act as linkers to connect metal ions, forming extended one-, two-, or three-dimensional networks. lifechemicals.com The resulting MOFs could have applications in gas storage, separation, or catalysis. The specific fluoro and nitro substituents on the phenyl ring would modulate the electronic properties and pore environment of the resulting framework.

High-Energy Materials: Tetrazole-based compounds are known for their high nitrogen content and large positive heats of formation, making them candidates for high-energy materials like explosives or propellants. nih.govmdpi.com The nitro group on the phenyl ring of this compound would further enhance its energetic properties.

Functional Polymers: Incorporating the this compound moiety into a polymer backbone could create materials with unique properties. For example, tetrazole-containing polymers have been investigated for their ability to capture CO₂ with high efficacy. lifechemicals.com

Organocatalysis: Chiral tetrazoles have been used as catalysts in asymmetric synthesis. lifechemicals.com While the subject compound is not chiral, its derivatives could be explored for catalytic applications.

The table below lists potential applications and the key molecular features that enable them.

| Potential Application | Relevant Molecular Feature(s) | Rationale |

| Metal-Organic Frameworks | Nitrogen-rich tetrazole ring | Acts as a multidentate ligand for coordinating with metal centers to form porous structures. lifechemicals.com |

| High-Energy Materials | High nitrogen content of the tetrazole ring, presence of the nitro (-NO₂) group | The combination of these groups leads to a high heat of formation and the potential for rapid release of nitrogen gas. nih.govmdpi.com |

| Gas Capture Polymers | Polar tetrazole and nitro groups | These groups can create microporous materials with a high affinity for gases like CO₂. lifechemicals.com |

| Supramolecular Gels | Aromatic ring (π-stacking), Fluoro and Nitro groups (dipole-dipole), Tetrazole (H-bonding) | Multiple non-covalent interaction sites can promote the self-assembly of molecules into extended fibrous networks that immobilize solvent. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole?

- Methodological Answer : The compound is synthesized via cycloaddition reactions or multi-step nitration protocols. For example, nitration of cyanoacetamide with fuming nitric acid in oleum yields intermediates like trinitroacetonitrile, which are fluorinated and cyclized with HN₃ to form the tetrazole core . Key steps include purification via recrystallization and characterization using IR and NMR to confirm regioselectivity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., tetrazole ring vibrations at ~1000–1200 cm⁻¹) and nitro groups (asymmetric stretching ~1520 cm⁻¹) .

- Multinuclear NMR : ¹H/¹⁹F NMR confirms substituent positions (e.g., fluorine coupling patterns in aromatic regions) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and packing. For example, bond angles (N1–N2–N3 = 115.3°) and torsion angles are critical for validating stereochemistry .

Q. How are initial biological activities (e.g., antioxidant, cytotoxic) evaluated for this compound?

- Methodological Answer :